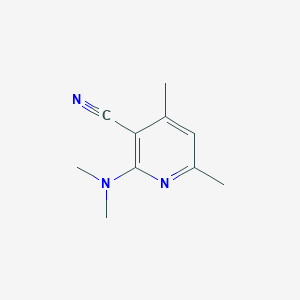

2-Dimethylamino-4,6-dimethyl-nicotinonitrile

Description

Overview of Nicotinonitrile Compounds

Nicotinonitriles, or 3-cyanopyridines, are heterocyclic compounds characterized by a pyridine ring substituted with a nitrile group at the 3-position. These compounds exhibit diverse chemical reactivity due to the electron-withdrawing nature of the cyano group, which enhances electrophilic substitution and facilitates nucleophilic additions. Nicotinonitriles serve as precursors to pharmaceuticals, agrochemicals, and advanced materials. For instance, 3-cyanopyridine derivatives are intermediates in synthesizing niacin (vitamin B3) and have been utilized in organic light-emitting diodes (OLEDs) due to their electron-transport properties.

The structural versatility of nicotinonitriles allows for functionalization at multiple positions, enabling applications in catalysis, medicinal chemistry, and polymer science. Recent studies highlight their role as kinase inhibitors, antioxidants, and ligands in coordination chemistry.

Historical Development of Dimethylamino-substituted Nicotinonitriles

The synthesis of substituted nicotinonitriles dates to the mid-20th century, with early methods involving ammoxidation of 3-methylpyridine. A landmark advancement was the development of copper-mediated cyanation, as described in the 1949 patent US2491253A, which detailed the reaction of 3-bromopyridine with cuprous cyanide to yield nicotinonitrile in 67% efficiency.

The introduction of dimethylamino groups into nicotinonitriles emerged later, driven by the need to modulate electronic and steric properties. For example, 2-dimethylamino-4,6-dimethyl-nicotinonitrile (CAS: 1233123-61-9) was synthesized to enhance nucleophilicity and stability in catalytic applications. Modern techniques, such as microwave-assisted synthesis and transition-metal-catalyzed cross-coupling, have streamlined the production of these derivatives, enabling precise control over substituent patterns.

Significance of this compound in Chemical Research

This compound (C$${10}$$H$${13}$$N$$_{3}$$) is notable for its dual functionality: the dimethylamino group acts as an electron donor, while the cyano group serves as an electron acceptor. This electronic asymmetry makes it valuable in:

- Pharmaceutical Chemistry : As a scaffold for kinase inhibitors, with demonstrated submicromolar activity against Pim-1 kinase.

- Materials Science : As a precursor for luminescent materials in OLEDs, where its rigid structure enhances thermal stability.

- Catalysis : Analogous to 4-dimethylaminopyridine (DMAP), it may facilitate acyl transfer reactions due to its strong nucleophilic character.

Table 1: Key Properties of this compound

Recent studies emphasize its role in multicomponent reactions, such as the synthesis of pyridopyrazolopyrimidines, and as a building block for anticancer agents. Its crystalline structure, confirmed via X-ray diffraction, reveals planar geometry ideal for π-stacking interactions in supramolecular assemblies.

Propriétés

IUPAC Name |

2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-5-8(2)12-10(13(3)4)9(7)6-11/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDHWIHHQHGZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of α-(4,6-dimethyl-2-pyridinyl)-β-dimethylaminoacrolein

This intermediate is crucial for the formation of this compound. It can be prepared by condensation of substituted pyridine derivatives with dimethylamino-containing reagents under controlled conditions.

Reaction with Malononitrile

The α-(4,6-dimethyl-2-pyridinyl)-β-dimethylaminoacrolein is reacted with malononitrile in a lower alkanol solvent (e.g., ethanol or isopropanol) under reflux conditions. This reaction proceeds through a Michael addition followed by cyclization to yield 1,2-dihydro-2-oxo-5-(4,6-dimethyl-2-pyridinyl)nicotinonitrile, which is a key precursor to the target compound.

- Typical conditions: Reflux in ethanol or isopropanol, reaction times around 1 hour.

- Yields: High yields reported, e.g., 70-90% isolated yield.

- Workup: Cooling to precipitate the product, filtration, washing with alcohols, and drying under vacuum.

Conversion to this compound

Direct Substitution

The 2-position substitution with a dimethylamino group can be achieved by reacting the corresponding 2-chloro-4,6-dimethyl-nicotinonitrile with dimethylamine or by using α-(pyridinyl)-β-(dimethylamino)acrolein as starting material to introduce the dimethylamino functionality directly during ring formation.

Alternative Reduction and Amination Methods

Some methods involve reduction of 2-amino-4,6-dimethylpyridine derivatives or direct amination under high pressure ammonia conditions, although these are less favored due to harsh conditions and side reactions.

Specific Reported Method (Based on Patent CN111303047A)

- Starting material: 3-aminocrotonitrile in acetic acid.

- Process: Under controlled pH (8-9), the reaction mixture forms a white solid intermediate identified as 6-amino-2,4-dimethyl-3-pyridine nitrile.

- Isolation: Filtration, washing with pure water, drying at 60 °C for 24 hours.

- Yield: Approximately 90-91%.

- Further purification: Organic extraction with toluene, washing with saturated sodium chloride, drying over magnesium sulfate, filtration, and concentration.

- Outcome: Crude this compound product suitable for further use.

Representative Reaction Scheme Summary

| Step | Reactants & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | α-(4,6-dimethyl-2-pyridinyl)-β-dimethylaminoacrolein + malononitrile, reflux in ethanol or isopropanol | 1,2-dihydro-2-oxo-5-(4,6-dimethyl-2-pyridinyl)nicotinonitrile | 70-90% | Michael addition and cyclization |

| 2 | 2-chloro-4,6-dimethyl-nicotinonitrile + dimethylamine (or direct formation in step 1) | This compound | High | Nucleophilic substitution or ring closure |

Summary of Advantages and Challenges

| Aspect | Details |

|---|---|

| Advantages | High yields, relatively mild reaction conditions (reflux in alcohols), well-established intermediates, scalable for industrial production. |

| Challenges | Some methods require careful pH control and handling of ammonia or amines; side reactions possible under harsh conditions; purification steps necessary for high purity. |

Additional Notes from Literature

- Microwave-assisted synthesis has been reported for related nicotinonitrile derivatives, offering rapid reaction times and cleaner products.

- The use of dimethylformamide-dimethylacetal (DMF-DMA) as a reagent can facilitate formation of enaminoester intermediates, which then react with malononitrile to yield substituted nicotinonitriles.

- Industrial processes favor catalytic ammoxidation of methylpyridines for large-scale nicotinonitrile production, although this is more relevant for simpler derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

2-Dimethylamino-4,6-dimethyl-nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Synthesis of Organic Compounds

DMND serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form derivatives with different functional groups.

- Reduction : The nitrile group can be reduced to amines or other forms.

- Substitution : The dimethylamino group can be substituted with other functional groups through nucleophilic substitution.

Table 1: Common Reactions of DMND

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts DMND to oxides or oxidized derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Converts nitrile to amine or reduced forms | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replaces dimethylamino group with other groups | Nucleophiles (amines, alcohols) |

Corrosion Inhibition

Recent research has highlighted the use of DMND derivatives as effective corrosion inhibitors for metals such as brass in acidic environments. The mechanism involves the adsorption of the compound onto the metal surface, forming a protective layer that reduces corrosion rates.

Case Study: Corrosion Inhibition

A study demonstrated that DMND derivatives significantly reduced corrosion rates in nitric acid solutions when tested on brass alloys. The efficiency was attributed to the formation of stable complexes with metal ions, which inhibited further oxidation processes .

Anticancer Properties

DMND and its derivatives have shown promise as potential anticancer agents. Various studies have reported their activity against different cancer cell lines, indicating their ability to inhibit cell proliferation.

Table 2: Anticancer Activity of DMND Derivatives

| Compound | Cancer Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| DMND Derivative A | MCF-7 | 15 |

| DMND Derivative B | NCI-H460 | 25 |

| DMND Derivative C | SF-268 | 20 |

Biological Pathway Studies

DMND is utilized as a probe in biochemical assays to study various biological pathways. Its interaction with specific enzymes and receptors can help elucidate mechanisms underlying cellular processes.

Production of Specialty Chemicals

In industrial settings, DMND is employed in the production of specialty chemicals that require specific properties such as solubility and reactivity. Its versatility allows it to be used in formulating various chemical products.

Electrical and Optical Materials

Some derivatives of DMND are explored for use in electrical and optical materials due to their unique electronic properties. This application is particularly relevant in developing advanced materials for electronics and photonics.

Mécanisme D'action

The mechanism of action of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Substituent Effects on Molecular Properties

Activité Biologique

2-Dimethylamino-4,6-dimethyl-nicotinonitrile (DMND) is an organic compound belonging to the nicotinonitrile class. Its unique structure, characterized by a dimethylamino group and two methyl groups on the pyridine ring, contributes to its distinct chemical and biological properties. This article explores the biological activity of DMND, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

DMND is defined by its molecular formula and a molecular weight of approximately 198.25 g/mol. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various biochemical studies.

The biological activity of DMND is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The dimethylamino group increases binding affinity, which can modulate enzyme activity and influence cellular responses. Key mechanisms include:

- Inhibition of Enzyme Activity : DMND may inhibit enzymes involved in critical metabolic processes.

- Signal Transduction Modulation : It can affect signaling pathways that regulate cell proliferation and apoptosis.

- Cytotoxic Effects : DMND has shown moderate cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

Research has demonstrated that DMND exhibits significant cytotoxic effects against several human tumor cell lines. Notable findings include:

- Cell Lines Tested : A549 (lung carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer).

- Cytotoxicity Results :

- A549: IC50 ~ 20 µM

- HeLa: IC50 ~ 25 µM

- MCF-7: IC50 ~ 30 µM

These results indicate that DMND possesses selective toxicity towards cancer cells while exhibiting lower toxicity against non-tumor cells.

Comparative Biological Activity

To better understand the biological activity of DMND, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Dimethylamino group at position 2 | Enhanced binding affinity and cytotoxicity |

| 5-Amino-4,6-dimethyl-nicotinonitrile | Amino group at position 5 | Exhibits different reactivity and potential applications |

| 2-Chloro-4,6-dimethyl-nicotinonitrile | Chlorine substitution at position 2 | Varying reactivity due to electronegative chlorine |

Case Studies

- Study on A549 Cells : In a study evaluating the effects of DMND on A549 cells, researchers observed that treatment led to increased apoptosis markers (caspase activation) and reduced cell viability compared to controls. This suggests a potential mechanism involving apoptosis induction.

- HeLa Cell Line Investigation : Another study focused on HeLa cells indicated that DMND could disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase. This disruption is critical for cancer therapy as it targets rapidly dividing cells.

Q & A

Q. Key Data :

- Yields for 2-thioalkyl derivatives range from 65–85% under optimized conditions .

- β-cyclodextrin-mediated synthesis achieves eco-friendly conditions with reduced reaction times (2 hours) .

How are structural elucidation techniques applied to confirm the molecular conformation of this compound?

Basic Question

Structural confirmation relies on:

- NMR Spectroscopy : and NMR identify substituent positions and electronic environments. For example, NMR signals at δ 6.28 ppm (singlet, 2H) confirm the presence of aromatic protons in 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile .

- X-ray Crystallography : Reveals intramolecular interactions (e.g., CH-π, CH-O) stabilizing gauche conformations in sterically hindered derivatives, as seen in 2-[2-(3-cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-ylmethyl)benzyloxy]-4,6-dimethyl-nicotinonitrile .

Advanced Insight : Conformational rigidity due to CH-π interactions can influence packing modes and bioactivity .

How can reaction conditions be optimized for introducing diverse substituents at the 2-position of the nicotinonitrile core?

Advanced Question

Key variables include:

- Catalyst Selection : β-cyclodextrin enhances regioselectivity in aqueous conditions, favoring 2-amino-substituted products .

- Temperature Control : Acid-catalyzed hydrolysis at 60–80°C prevents decomposition of labile substituents (e.g., benzylthio groups) .

- Solvent Systems : Ethyl acetate/n-hexane mixtures (3:7 v/v) are optimal for TLC monitoring and column chromatography purification .

Example : Replacing acetophenone with selenopheno[2,3-b]pyridine introduces selenium-containing substituents via cyclization with triethyl orthoformate .

What strategies address discrepancies between computational predictions and experimental data in conformational studies?

Advanced Question

- Cross-validation : Compare DFT-optimized structures with X-ray crystallography data to identify deviations in bond angles or torsion angles .

- Dynamic Simulations : Molecular dynamics (MD) at physiological temperatures (310 K) account for solvent effects and flexibility, resolving conflicts between static computational models and experimental observations .

- Energy Profiling : Calculate interaction energies for intramolecular CH-π bonds (e.g., stabilizing gauche conformations) to reconcile theoretical vs. observed stability .

How do steric and electronic factors influence the intramolecular interactions in derivatives?

Advanced Question

- Steric Effects : Bulky substituents (e.g., 2-chlorobenzylthio) enforce gauche conformations via steric hindrance, as seen in 2-(2-chloro-benzylsulfanyl)-4,6-dimethyl-nicotinonitrile .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at the 4-position reduce electron density on the pyridine ring, altering hydrogen-bonding propensity and crystal packing .

Data : Intramolecular CH-π interactions in derivatives create 13-membered cavities, confirmed by X-ray analysis .

What analytical approaches resolve contradictions in reported biological activities of derivatives?

Advanced Question

- Dose-Response Profiling : Test cytotoxicity across a concentration gradient (e.g., 0.1–100 µM) to identify IC variability due to assay conditions .

- Structural-Activity Landscapes : Compare substituent effects (e.g., 4-fluorophenyl vs. 3-nitrophenyl) to isolate electronic contributions to bioactivity .

- Control Experiments : Use inactive analogs (e.g., unsubstituted nicotinonitrile) to validate target specificity and rule off-target effects .

What methodological considerations are critical for photophysical property analysis in nicotinonitrile derivatives?

Advanced Question

- Solvent Polarity : Measure UV-Vis absorption in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromic shifts .

- Theoretical Modeling : Time-dependent DFT (TD-DFT) predicts excited-state transitions, which can be validated via fluorescence lifetime measurements .

- Aggregation Studies : Monitor concentration-dependent emission quenching to distinguish monomeric vs. aggregated states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.